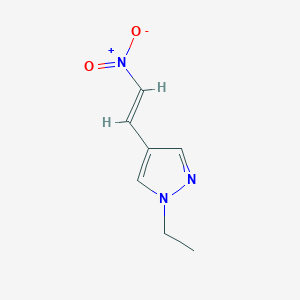

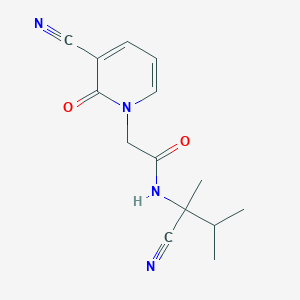

(E)-1-ethyl-4-(2-nitrovinyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (E)-1-ethyl-4-(2-nitrovinyl)-1H-pyrazole is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. While the specific compound is not directly studied in the provided papers, similar pyrazole derivatives have been synthesized and analyzed, providing insights into the potential characteristics and behaviors of this compound.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves annulation methods or coupling reactions. For instance, a green synthesis approach for a nitrophenyl triazenyl pyrazole derivative was described using a coupling reaction between a diazonium salt and an aminopyrazole derivative . Similarly, a direct synthesis method through a 3+2 annulation was used to create a substituted pyrazole, starting from ethyl acetoacetate and benzaldehyde via a Knoevenagel condensation . These methods suggest possible synthetic routes for this compound, which may involve the coupling of appropriate precursors or the condensation of acetoacetate derivatives with hydrazine compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . Computational methods like density functional theory (DFT) are also employed to predict and compare molecular geometries and electronic structures . These techniques would be applicable to analyze the molecular structure of this compound, providing detailed information about its geometry and electronic configuration.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. The presence of a nitrovinyl group in this compound suggests potential for various chemical reactions, such as nucleophilic addition or cycloaddition reactions, given the electron-withdrawing nature of the nitro group and the presence of a carbon-carbon double bond. The studies on similar compounds do not directly address the reactivity of this specific substituent, but they provide a foundation for understanding the chemical behavior of pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a role in the stability and crystalline properties of these compounds . Computational analyses, including HOMO-LUMO energy gap calculations and natural bond orbital (NBO) analysis, can provide insights into the stability and reactivity of the molecule . These analyses would be relevant to this compound to predict its properties and behavior under different conditions.

Scientific Research Applications

Synthesis and Characterization

(E)-1-ethyl-4-(2-nitrovinyl)-1H-pyrazole is a pyrazole derivative, a compound class involved in various synthesis and characterization studies. A study by Naveen et al. (2021) focused on synthesizing a pyrazole derivative and characterizing its structure through spectroscopic methods and X-ray diffraction, highlighting the compound's stabilized crystal structure due to intermolecular interactions. The compound exhibited antioxidant properties tested through in vitro methods (Naveen et al., 2021).

Optical Nonlinearities

The pyrazole derivative (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole was investigated for its optical nonlinearities. Using femtosecond laser pulses, its two-photon absorption cross-section spectrum was determined, and combined experiments and calculations provided insights into its hyperpolarizability, indicating potential for applications in optical devices (Dwivedi et al., 2013).

Safety and Hazards

properties

IUPAC Name |

1-ethyl-4-[(E)-2-nitroethenyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-9-6-7(5-8-9)3-4-10(11)12/h3-6H,2H2,1H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTMRNHWORZQBS-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C=C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)/C=C/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2507336.png)

![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B2507345.png)

![(2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2507347.png)

![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2507348.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2507349.png)

![N-(3-methoxypropyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507355.png)